molecular formula C9H8N2O6S B3372834 2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid CAS No. 929975-43-9

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid

Cat. No.: B3372834
CAS No.: 929975-43-9
M. Wt: 272.24 g/mol
InChI Key: BMGRDOBVZXLURN-UHFFFAOYSA-N
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Description

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its benzoxazole core, which is a fused bicyclic structure containing both benzene and oxazole rings. The presence of functional groups such as the oxo group, sulfamoyl group, and acetic acid moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid typically involves multi-step organic reactions

    Formation of Benzoxazole Core: The initial step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the benzoxazole intermediate is treated with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

    Attachment of Acetic Acid Moiety: The final step involves the acylation of the benzoxazole derivative with chloroacetic acid or its equivalent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzoxazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid: Lacks the sulfamoyl group, resulting in different reactivity and biological activity.

    6-Sulfamoylbenzoxazole: Contains the sulfamoyl group but lacks the acetic acid moiety, affecting its solubility and interaction with biological targets.

    Benzoxazole-2-carboxylic acid: Similar core structure but different functional groups, leading to distinct chemical and biological properties.

Uniqueness

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfamoyl and acetic acid groups allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-oxo-6-sulfamoyl-1,3-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6S/c10-18(15,16)5-1-2-6-7(3-5)17-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)(H2,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGRDOBVZXLURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)OC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219649
Record name 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-43-9
Record name 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929975-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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